![molecular formula C14H13N5OS B2760207 1-ethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1170110-22-1](/img/structure/B2760207.png)
1-ethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide (EPPT) is a novel small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPT has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
1-ethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide represents a class of heterocyclic compounds that have been explored for various synthetic applications. Researchers have developed methodologies for the synthesis of complex heterocyclic structures that serve as potential intermediates for pharmaceuticals and agrochemicals. For instance, the construction of thiazole-aminopiperidine hybrids has been reported, showcasing the utility of thiazole derivatives as critical scaffolds in medicinal chemistry (V. U. Jeankumar et al., 2013). Similarly, ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products have been synthesized through condensation reactions, highlighting the versatility of pyrazole derivatives in the formation of N-fused heterocyclic compounds (Aseyeh Ghaedi et al., 2015).
Antimycobacterial and Anticancer Agents
The exploration of heterocyclic compounds derived from pyrazole and thiazole moieties has extended into the realm of antimicrobial and anticancer research. Certain derivatives have been investigated for their potential as antimycobacterial agents, targeting diseases such as tuberculosis. Compounds exhibiting significant activity against Mycobacterium tuberculosis have been identified, demonstrating the therapeutic potential of these heterocyclic frameworks (M. Gezginci et al., 1998). Additionally, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the broad spectrum of biological activities that these compounds can exhibit (A. Rahmouni et al., 2016).
Synthetic Methodologies and Mechanistic Insights
The development of efficient synthetic methodologies for heterocyclic compounds is a significant area of research. Studies focusing on the condensation of pyrazole-5-amine derivatives with activated carbonyl groups have yielded novel pyrazolo[3,4-b]pyridine products, underscoring the efficiency of such synthetic routes (Aseyeh Ghaedi et al., 2016). Experimental and quantum-chemical calculations have also been conducted to understand the formation mechanisms of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives, providing valuable insights into the reactivity and potential applications of these compounds (İ. Yıldırım et al., 2005).
Propriétés
IUPAC Name |
1-ethyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-2-19-8-6-11(18-19)13(20)17-14-16-12(9-21-14)10-5-3-4-7-15-10/h3-9H,2H2,1H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZGLWXJMYYKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.